molecular formula C9H9FN2 B13420563 (2-Fluorophenyl)(methylamino)acetonitrile CAS No. 370554-90-8

(2-Fluorophenyl)(methylamino)acetonitrile

Cat. No.: B13420563
CAS No.: 370554-90-8
M. Wt: 164.18 g/mol
InChI Key: KFFKATVFYIXXMS-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(methylamino)acetonitrile (CAS: 370554-90-8) is an organonitrile compound featuring a 2-fluorophenyl group and a methylamino substituent attached to the acetonitrile backbone. Its molecular formula is C₉H₈FN₂, with a molecular weight of 164.17 g/mol. This compound is primarily used as an intermediate in pharmaceutical and chemical synthesis, leveraging the electron-withdrawing properties of the nitrile group and the bioactivity imparted by the fluorine and methylamino substituents . Structural analogs of this compound are prevalent in drug discovery, particularly in kinase inhibitors (e.g., Ripretinib, ) and benzodiazepines (e.g., Midazolam-d6, ).

Properties

CAS No.

370554-90-8

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-(methylamino)acetonitrile

InChI

InChI=1S/C9H9FN2/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9,12H,1H3

InChI Key

KFFKATVFYIXXMS-UHFFFAOYSA-N

Canonical SMILES

CNC(C#N)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(methylamino)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2-Fluorobenzyl cyanide+MethylamineThis compound\text{2-Fluorobenzyl cyanide} + \text{Methylamine} \rightarrow \text{this compound} 2-Fluorobenzyl cyanide+Methylamine→this compound

The reaction is usually performed in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (2-Fluorophenyl)(methylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Fluorophenyl)(methylamino)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(methylamino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of halogen substituents on the phenyl ring significantly influence physicochemical properties and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2-Fluorophenyl)(methylamino)acetonitrile 2-F, methylamino C₉H₈FN₂ 164.17 Pharmaceutical intermediate
2-(2-Fluorophenyl)acetonitrile 2-F C₈H₆FN 149.14 Precursor for agrochemicals
2-(3-Fluoro-4-iodophenyl)acetonitrile 3-F, 4-I C₈H₅FIN 261.03 Radiolabeling intermediate
2-Chloro-5-fluorophenylacetonitrile 2-Cl, 5-F C₈H₅ClFN 183.59 Antimicrobial agent precursor
2,4-Difluorophenylacetonitrile 2-F, 4-F C₈H₅F₂N 167.13 High thermal stability

Key Observations :

  • Electron-withdrawing effects : Fluorine at the ortho position (2-F) enhances electrophilicity of the nitrile group compared to para (4-F) analogs, facilitating nucleophilic additions .
  • Steric hindrance : Bulky substituents like iodine ( ) reduce reaction yields in SN₂ mechanisms.

Amino Group Variations

The nature of the amino substituent affects solubility and biological interactions:

Compound Name Amino Group Molecular Formula Molecular Weight (g/mol) Applications Reference
This compound Methylamino C₉H₈FN₂ 164.17 Kinase inhibitor intermediates
2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetonitrile Morpholin-4-yl C₁₂H₁₃FN₂O 220.24 CNS drug candidates
[(α-Methylphenethyl)amino]phenylacetonitrile Phenethylamino C₁₆H₁₅FN₂ 268.31 Amphetamine analogs
Methylaminoacetonitrile Hydrochloride Methylamino (no aryl) C₃H₇N₂·HCl 110.56 Base for peptide synthesis

Key Observations :

  • Polarity : Morpholine derivatives ( ) exhibit higher water solubility due to the oxygen atom in the heterocycle.
  • Bioactivity: Methylamino groups (as in the target compound) are preferred in kinase inhibitors for optimal binding to ATP pockets .

Functional Group Variations

Replacing the nitrile group alters reactivity and applications:

Compound Name Functional Group Molecular Formula Key Properties/Applications Reference
This compound Nitrile C₉H₈FN₂ Electrophilic intermediate
2-Fluoro Deschloroketamine Ketone C₁₃H₁₅FNO·HCl NMDA receptor antagonist
2-(4-Fluoro-2-nitrophenyl)acetonitrile Nitrile, nitro C₈H₅FN₂O₂ Precursor for explosives

Key Observations :

  • Nitrile vs. ketone : Nitriles undergo hydrolysis to carboxylic acids, whereas ketones participate in condensation reactions .
  • Nitro groups : Enhance reactivity in electrophilic aromatic substitution but require careful handling due to explosivity .

Yield Optimization :

  • Substituents ortho to the reaction site (e.g., 2-F) reduce yields by 15–20% due to steric effects (cf. , entry 4j: 72% yield with 2-Cl ).

Biological Activity

(2-Fluorophenyl)(methylamino)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a fluorinated phenyl group, which is known to enhance biological activity in several compounds. The presence of the methylamino group also suggests potential interactions with biological targets, such as enzymes and receptors.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of phenylacetonitrile have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMIC (mg/mL)
This compoundE. coliTBD
Compound AStaphylococcus aureus0.0048
Compound BBacillus subtilis0.0195

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies, particularly its inhibitory effects on cancer cell lines. Compounds with similar structures have shown selective inhibition of cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

In a study examining the effects of various nitriles on chronic lymphocytic leukemia cells, compounds with a similar backbone demonstrated significant cytotoxicity:

  • Compound X : Inhibited cell growth with an IC50 value of 5 µM.
  • This compound : Preliminary results suggest potential efficacy, but further studies are required to establish specific IC50 values.

The proposed mechanism for the biological activity of this compound may involve interaction with key enzymes or receptors involved in microbial resistance or cancer cell survival. For example, compounds that inhibit carboxylesterases have been shown to enhance the effectiveness of chemotherapeutic agents.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in antimicrobial and anticancer applications. Future studies should focus on:

  • Determining MIC and IC50 values for more precise characterization.
  • Investigating the mechanism of action through enzyme inhibition assays.
  • Exploring structure-activity relationships to optimize efficacy.

This compound's unique structural features warrant deeper exploration into its potential therapeutic applications, as preliminary findings indicate it may serve as a valuable candidate in drug development.

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